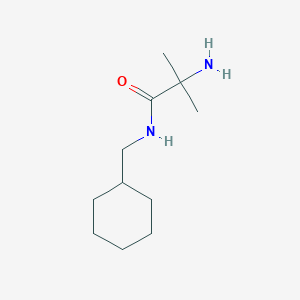

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

説明

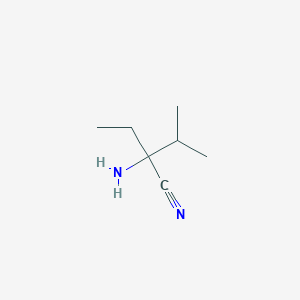

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide, also known as N-cyclohexylmethyl-2-methylpropanamide or CHMMP, is an organic compound with a variety of uses in scientific research. CHMMP is an amide, a compound formed from the reaction of an amine and a carboxylic acid. It is a cyclic amide, meaning that the nitrogen atom is part of a ring structure, and is also a secondary amide, meaning that the nitrogen atom is connected to two carbon atoms. CHMMP has been studied for its use in synthetic organic chemistry, its applications in drug design, and its potential as an inhibitor of enzymes.

科学的研究の応用

Homogeneous Catalytic Aminocarbonylation

A study by Müller et al. (2005) explores the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields. The research demonstrates the potential of this compound in synthetic organic chemistry, particularly in the efficient synthesis of complex amides from simpler substrates (Müller et al., 2005).

Enantioselective Organocatalysts

Panov et al. (2011) discuss the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, testing them as enantioselective organocatalysts. The compounds show promise in catalyzing the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde with high enantioselectivity. This work highlights the application of the compound in creating new, highly selective catalysts for organic reactions, potentially useful in pharmaceutical and fine chemical manufacturing (Panov et al., 2011).

Anticonvulsant Activity

Scott et al. (1993) investigated the anticonvulsant activity of enaminones derived from 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Their findings contribute to the understanding of the structure-activity relationship in anticonvulsant drug development, offering insights into the potential therapeutic uses of these compounds (Scott et al., 1993).

Antihistaminic Activities

Research by Arayne et al. (2017) on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine reveals the potential of such derivatives in developing new antihistaminic drugs. This study suggests the compound's relevance in designing medications for allergic reactions and related conditions (Arayne et al., 2017).

Hydrogen Bonding in Anticonvulsants

Kubicki et al. (2000) analyzed the hydrogen bonding patterns in anticonvulsant enaminones, including derivatives similar to 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Understanding these interactions can inform the design of new anticonvulsant drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).

作用機序

Target of Action

The primary targets of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide are yet to be identified. The compound’s interaction with these targets is crucial for its biological activity .

Mode of Action

The mode of action of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide significantly impact its bioavailability . The compound’s solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but its poor solubility in water, may influence its absorption and distribution . Its melting point (44-47°C), boiling point (343.8±17.0 °C), and flash point (147.4°C) may also affect its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide’s action are currently under study . Understanding these effects will provide valuable insights into the compound’s biological activity and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide . These factors may include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound’s stability under refrigeration and in an inert atmosphere suggests that these conditions may be optimal for its storage .

特性

IUPAC Name |

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKBGZSBXBJOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

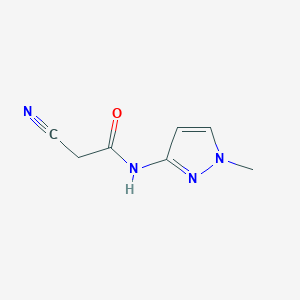

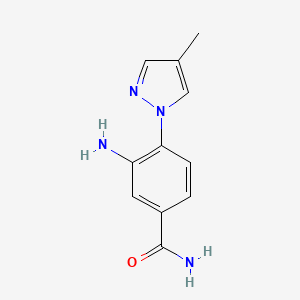

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1530182.png)

amino}ethan-1-ol](/img/structure/B1530198.png)